4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid
Description
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid is a heterocyclic compound featuring a triazole core substituted with methyl and phenyl groups at positions 4 and 5, respectively, and a sulphonic acid group at position 3. It is commercially available (e.g., from CymitQuimica, Ref. 10-F777533), indicating its synthetic feasibility and stability .
Properties
IUPAC Name |
4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-12-8(7-5-3-2-4-6-7)10-11-9(12)16(13,14)15/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHXPIOHZDOODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223910 | |
| Record name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874784-12-0 | |
| Record name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide-Carboxylic Acid Cyclocondensation
A modified approach from the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (as reported in) involves reacting methyl-substituted thiocarbohydrazide with phenylcarboxylic acid derivatives. For instance:
- Step 1 : Methyl thiocarbohydrazide (0.015 mol) and 4-sulphophenylacetic acid (0.01 mol) are fused at 85°C for 1.5 hours under anhydrous conditions.
- Step 2 : The intermediate is treated with sodium bicarbonate to neutralize excess acid, yielding a crude triazole-thiol precursor.
- Yield : ~42% (based on analogous reactions in).
Post-Cyclization Sulphonation
Alternative methods prioritize introducing the sulphonic acid group after triazole ring formation. For example:
- Step 1 : Synthesize 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol via cyclization of methylhydrazine carbodithioate with benzoyl chloride.
- Step 2 : Oxidize the thiol (-SH) group to sulphonic acid (-SO3H) using 30% hydrogen peroxide in acetic acid at 60°C for 6 hours.
- Yield : ~55% (extrapolated from thiol oxidation protocols in).
Sulphonation Methodologies
Direct Sulphonation of Triazole Intermediates
Chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C selectively sulphonates the C3 position of the triazole ring:
- Conditions : 1.2 equiv ClSO3H, 2-hour reaction, followed by quenching with ice water.
- Challenges : Competitive sulphonation of the phenyl ring necessitates careful temperature control.
Use of Pre-Sulphonated Starting Materials
Incorporating a sulphophenyl group prior to cyclization avoids post-synthetic modifications:
- Example : 4-Sulphophenylacetic acid is condensed with methyl thiocarbohydrazide in polyphosphoric acid (PPA) at 120°C.
- Advantage : Higher regioselectivity (≥90% purity via HPLC).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC Conditions : C18 column, 0.1% TFA in H2O/MeOH (70:30), flow rate 1.0 mL/min, retention time = 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 42 | 85 | One-pot synthesis | Low yield due to side reactions |
| Post-Cyclization Oxidation | 55 | 92 | High functional group tolerance | Requires harsh oxidizing conditions |
| Pre-Sulphonated Route | 68 | 95 | Excellent regioselectivity | Costly starting materials |
Industrial-Scale Considerations
Optimizing the pre-sulphonated route for kilogram-scale production involves:
- Solvent Selection : Replacing PPA with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste.
- Catalysis : Adding 0.5 mol% FeCl3 accelerates cyclization by 30%.
Chemical Reactions Analysis
Step 1: Formation of the Triazole Core
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Cyclization of hydrazides or thiosemicarbazides under basic conditions (e.g., NaOH) forms the triazole nucleus .
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Example: Palmitohydrazide cyclizes in alkaline media to form 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol .
Step 3: Substitution at the Triazole Ring
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Alkylation/Alkylidene Formation : Condensation with aldehydes/ketones (e.g., benzaldehyde) under acidic conditions forms Schiff bases .
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Click Chemistry : Cu-catalyzed Huisgen cycloaddition with alkynes/azides produces functionalized triazoles .
Reactivity and Functionalization
The sulfonic acid group (-SO3H) and triazole ring create a reactive system with diverse chemical transformations:
Electrophilic Substitution
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The triazole ring’s high electron density facilitates electrophilic substitution at nitrogen atoms .
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Example : Nitration or halogenation (e.g., Cl2 in H2SO4) targets the 5-position (adjacent to the methyl group) .
Nucleophilic Substitution
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Carbon atoms in the triazole ring (π-deficient due to adjacent nitrogens) undergo nucleophilic attack.
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Example : Reaction with hydroxide ions or amines replaces substituents at the 4-position .
Acid-Base Reactions
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The sulfonic acid group (-SO3H) acts as a strong acid (pKa ~1).
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Example : Neutralization with bases (e.g., NaOH) forms sodium salts, useful for aqueous solubility .
Coordination Chemistry
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The triazole ring and sulfonic acid group can coordinate with transition metals (e.g., Cu, Zn) via lone pairs on nitrogen and oxygen atoms .
Pharmacological Potential
-
Inhibition of Src kinase (cancer treatment) via 1,4-disubstituted triazoles .
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Antibacterial activity against gram-positive/gram-negative bacteria, rivaling ciprofloxacin .
Corrosion Inhibition
-
Triazole derivatives with sulfonic acid groups reduce mild steel corrosion in acidic media by forming protective films .
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Example : 5-(Phenyl)-4H-1,2,4-triazole-3-thiol achieves 94% inhibition in 0.5M H2SO4 .
Spectroscopic and Analytical Data
Spectroscopic characterization of triazole derivatives provides insights into the target compound’s structure:
Future Research Directions
-
Green Chemistry : Development of eco-friendly catalysts (e.g., CuIL1PPh3) for click chemistry or sulfonation reactions .
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Material Science : Triazole-sulfonic acid hybrids for self-healing coatings or drug delivery systems .
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Therapeutic Optimization : Structure-activity relationship (SAR) studies to enhance bioactivity or reduce toxicity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. Specifically, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid has shown effectiveness against various bacterial strains. A study indicated that modifications in the triazole ring can enhance the compound's activity against resistant strains of bacteria .
Anticancer Properties
Triazole compounds are also being investigated for their potential anticancer effects. Preliminary studies suggest that 4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . Further research is required to elucidate the specific pathways involved.
Agricultural Applications
Fungicides
The compound has been explored as a potential fungicide due to its structural similarity to known agricultural chemicals. Its efficacy against fungal pathogens in crops could provide an alternative to current fungicides, which often face issues of resistance . Field trials are necessary to assess its effectiveness under real-world conditions.
Plant Growth Regulators
There is emerging evidence that triazole derivatives can act as plant growth regulators. The application of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid may enhance plant resilience against abiotic stresses such as drought and salinity by modulating hormonal pathways .
Materials Science
Corrosion Inhibitors
The compound's sulfonic acid group makes it a candidate for use as a corrosion inhibitor in metal surfaces. Studies have shown that triazole-based compounds can form protective layers on metals, preventing oxidation and degradation . Laboratory tests have indicated promising results in acidic environments.
Polymer Additives
In polymer science, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid can be utilized as an additive to improve thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance thermal resistance and reduce flammability .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the synthesis of essential biomolecules in microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Fungicidal Activity: The compound disrupts the cell membrane integrity of fungi, causing cell lysis.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The triazole ring is common among analogs, but substituents vary significantly:
*Calculated based on molecular formula C9H9N3O3S.
Key Observations :
- The sulphonic acid group enhances hydrophilicity compared to thiol (-SH) or thione (-S-) derivatives, improving aqueous solubility.
Comparison with Other Triazoles
Yield and Efficiency :
- Thione derivatives (e.g., compound 5 in ) are synthesized in >90% yield under microwave irradiation , whereas sulphonic acid derivatives may require additional purification steps.
Physicochemical Properties
Solubility and Stability
Crystallography
Antimicrobial and Antifungal Effects
Biological Activity
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid (CAS No. 874784-12-0) is a heterocyclic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O3S |
| Molecular Weight | 239.25 g/mol |
| IUPAC Name | 4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic acid |
| CAS Number | 874784-12-0 |
The sulfonic acid group in its structure enhances solubility and reactivity, making it a valuable candidate for various biological applications .
Antimicrobial and Antifungal Properties
Research indicates that 4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid exhibits notable antimicrobial and antifungal activities. It has been utilized as a lead compound for developing new drugs targeting microbial infections. In studies, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Anticancer Activity
The compound has also shown promise in anticancer applications. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that certain modifications of the triazole ring can enhance its efficacy against specific cancer types by inducing apoptosis in malignant cells .
Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory properties of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory diseases .
Study on Cytokine Release
A recent study evaluated the influence of various derivatives of triazole compounds on cytokine release in PBMC cultures. The results indicated that certain derivatives significantly inhibited TNF-α production at concentrations as low as 50 µg/mL. This highlights the compound's potential as an anti-inflammatory agent .
Comparative Analysis of Derivatives
A comparative analysis of different triazole derivatives showed that those with specific substituents exhibited varying degrees of biological activity. For example:
- Compounds with 2-pyridyl substituents demonstrated enhanced TNF-α inhibitory activity.
- The presence of propionic acid groups correlated with reduced antibacterial activity compared to other analogs .
Applications in Agriculture
Beyond its medicinal uses, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid is employed in agriculture as a fungicide and pesticide . Its ability to inhibit harmful microorganisms makes it valuable for protecting crops from diseases .
Q & A
Basic Research Questions
Structural Characterization Techniques Q: What spectroscopic and analytical techniques are employed to confirm the structural integrity of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid? A: The compound’s structure is typically confirmed using:
- IR spectroscopy to identify functional groups (e.g., sulfonic acid, triazole rings).
- ¹H NMR to resolve proton environments, particularly substituents on the phenyl and triazole groups.
- X-ray crystallography for absolute configuration determination, as demonstrated in structurally analogous triazoles .
- Elemental analysis to validate purity and stoichiometry .
Synthetic Protocols Q: What are the conventional and microwave-assisted synthetic routes for 1,2,4-triazole-3-sulphonic acid derivatives? A: Key methods include:
- Alkylation/arylation reactions under reflux conditions using alkyl halides or aryl boronic acids, with solvents like DMF or THF .
- Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100–150°C), enhancing yield by 15–20% compared to conventional heating .
- Condensation reactions with 4-amino-5-substituted triazole-3-thiols and electrophiles (e.g., chloroacetates), optimized at pH 7–8 .
Derivative Functionalization Q: How are substituents introduced at the triazole ring, and what role do protecting groups play? A: Substituents are introduced via:
- Nucleophilic substitution at the sulfonic acid group using alkyl halides or aryl sulfonates, with K₂CO₃ as a base .
- Oxidation/reduction : The sulfanyl group (-SH) can be oxidized to sulfones (using H₂O₂) or reduced to thiols (using LiAlH₄) .
- Protecting groups (e.g., Boc for amines) prevent undesired side reactions during multi-step syntheses .
Physicochemical Profiling Q: How are solubility, stability, and pKa values determined for this compound? A:
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis.
- Stability : Assessed via accelerated degradation studies (40–80°C, pH 1–13) monitored by HPLC .
- pKa : Determined using potentiometric titration or UV-Vis spectroscopy in buffered solutions .
Reaction Monitoring Q: Which techniques are optimal for real-time monitoring of synthesis reactions? A:
- TLC/HPLC for intermediate tracking.
- In-situ IR to detect functional group transformations.
- LC-MS to confirm molecular ion peaks and byproduct identification .
Advanced Research Questions
Computational Reaction Design Q: How can quantum chemical calculations optimize synthesis and functionalization? A: Frameworks like ICReDD’s integrate:
- Reaction path searches using density functional theory (DFT) to predict transition states and intermediates.
- Machine learning to correlate experimental parameters (e.g., solvent, catalyst) with yield, reducing trial-and-error approaches by 50–70% .
Biological Activity Validation Q: What models assess antimicrobial/antitumor efficacy, and how are IC₅₀ values calculated? A:
- Antimicrobial assays : Broth microdilution against S. aureus and C. albicans, with MIC values determined via optical density .
- Antiproliferative studies : MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ calculated using nonlinear regression (e.g., GraphPad Prism) .
Mechanistic Elucidation Q: How do isotopic labeling or kinetic studies clarify reaction mechanisms? A:
- ¹³C/²H labeling tracks carbon and proton migration in substitution reactions.
- Kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms .
- Eyring plots derived from variable-temperature NMR quantify activation parameters (ΔH‡, ΔS‡) .
Data Contradiction Analysis Q: How are structural-activity landscapes used to resolve conflicting biological data? A:
- QSAR models identify critical substituents (e.g., methoxy groups enhance antimicrobial activity by 30% ).
- Meta-analysis of IC₅₀ data across studies reveals outliers due to assay variability (e.g., serum concentration differences) .
Green Chemistry Optimization Q: Which solvent-free/catalytic methods improve sustainability without sacrificing yield? A:
- Ball milling : Solid-state reactions achieve 85–90% yield in 2 hours, eliminating solvent waste .
- Photocatalysis : Visible light-driven reactions using TiO₂ reduce energy consumption by 40% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
